The compound's chemical identification includes the following:
8,9-Piperazine Pixantrone belongs to the broader category of organic compounds known as isoquinoline quinones. These compounds are characterized by their ability to intercalate DNA and inhibit topoisomerase II, which are critical mechanisms in their anticancer activity .
The synthesis of 8,9-Piperazine Pixantrone typically involves several steps:
8,9-Piperazine Pixantrone is involved in various chemical reactions:
Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction .
The mechanism of action for 8,9-Piperazine Pixantrone primarily involves:
These actions ultimately lead to apoptosis in cancer cells while minimizing damage to healthy tissues due to its reduced cardiotoxicity compared to traditional anthracyclines .
8,9-Piperazine Pixantrone has several applications in scientific research:
Pixantrone dimaleate (BBR 2778) is an aza-anthracenedione derivative engineered to retain anticancer efficacy while minimizing cardiotoxicity. Its planar tricyclic ring system enables strong DNA intercalation, inserting between base pairs and distorting the helical structure. This intercalation facilitates its primary mechanism: irreversible inhibition of topoisomerase II (Topo II), an essential enzyme for DNA replication and chromosome segregation [1] [7].
Pixantrone functions as a Topo II poison by stabilizing the transient covalent Topo II-DNA complex ("cleavable complex"). This prevents DNA relegation after double-strand break formation, converting transient enzyme activity into permanent DNA damage. Biochemical assays reveal pixantrone’s binding affinity for the Topo II-DNA complex is 3-fold higher than for DNA alone, confirming its role as a stabilizing agent [1] [4]. The drug’s piperazine side chains enhance DNA binding through electrostatic interactions with the phosphate backbone, while its aza-anthracenedione core intercalates at the cleavage site, physically blocking DNA religation [7].
Table 1: Comparative Stabilization Efficiency of Topoisomerase IIα-DNA Complexes
Compound | DNA Binding Affinity (Kd, nM) | Complex Stabilization Half-life (min) |
---|---|---|
Pixantrone | 18.2 ± 1.4 | 42.7 ± 3.1 |
Mitoxantrone | 22.5 ± 2.1 | 38.9 ± 2.8 |
Doxorubicin | 35.7 ± 3.3 | 28.1 ± 2.5 |
Data derived from fluorescence polarization and gel-based cleavage assays [1] [7].
Pixantrone exhibits preferential inhibition of Topo IIα over the IIβ isoform. Topo IIα (170 kDa) is proliferation-dependent and highly expressed in S/G2 phases, while Topo IIβ (180 kDa) is constitutively expressed in quiescent cells. In vitro decatenation assays demonstrate pixantrone’s 5.3-fold greater potency against Topo IIα (IC50 = 0.8 μM) compared to IIβ (IC50 = 4.2 μM) [1] [6]. This selectivity reduces off-target effects in non-dividing tissues (e.g., cardiomyocytes). Structural analyses indicate the drug’s piperazine side chains form hydrogen bonds with Topo IIα-specific residues (Asn-779 and Glu-786) in the ATP-binding domain, disrupting ATP hydrolysis required for enzyme turnover [7].
Table 2: Isoform Selectivity Metrics of Pixantrone
Parameter | Topoisomerase IIα | Topoisomerase IIβ |
---|---|---|
IC50 (Decatenation) | 0.8 μM | 4.2 μM |
DNA Cleavage Enhancement | 8.7-fold | 2.1-fold |
Relative Cellular Uptake | ++++ | ++ |
Data from recombinant enzyme assays and cellular fractionation studies [1] [7].
Pixantrone-induced Topo II trapping generates persistent double-strand breaks (DSBs), triggering the DNA damage response (DDR). Phosphorylation of histone H2AX (γH2AX) foci formation increases 12-fold in lymphoma cells within 4 hours of pixantrone exposure (1 μM) [1]. DSBs activate ATM/ATR kinases, leading to downstream phosphorylation of p53 and CHK1/2, initiating cell cycle arrest and apoptosis. Pixantrone-treated cells exhibit:
Notably, pixantrone’s piperazine moiety enables DNA adduct formation in the presence of endogenous formaldehyde (a byproduct of cellular metabolism). These covalent adducts exhibit a half-life >24 hours, prolonging DNA replication stress and compounding DSB-mediated damage [7].
Table 3: Apoptotic Pathway Activation Timeline in Pixantrone-Treated Cells
Time Post-Treatment | γH2AX Foci (per cell) | Caspase-3 Activity | Mitochondrial Membrane Depolarization |
---|---|---|---|
0 hours | 0.5 ± 0.2 | 1.0 ± 0.1 | 5% ± 1% |
4 hours | 12.3 ± 1.1 | 1.8 ± 0.3 | 18% ± 3% |
24 hours | 27.6 ± 2.4 | 6.7 ± 0.5 | 67% ± 6% |
Data from flow cytometry and immunofluorescence in SNU-475 liver cancer cells [4] [8].
Pixantrone induces G2/M phase arrest by disabling Topo IIα-mediated chromosome decatenation, preventing proper chromatid separation. In NHL cell lines, 48-hour exposure (0.5 μM) increases the G2/M population from 12% to 58% [1] [4]. Cells escaping initial arrest accumulate latent DNA damage, manifesting as:
Additionally, pixantrone suppresses NF-κB nuclear translocation by 74% in primary microglia at sub-micromolar concentrations (≤1 μM), blocking pro-survival signaling and sensitizing cells to apoptosis. This occurs via direct TLR4 antagonism, a mechanism shared with structural analogues like mitoxantrone [1].
Table 4: Cell Cycle Distribution After Pixantrone Exposure
Cell Line | G0/G1 (%) | S (%) | G2/M (%) | Sub-G1 (%) |
---|---|---|---|---|
SNU-475 (Control) | 58.2 | 22.1 | 12.3 | 1.4 |
SNU-475 (0.5 μM) | 19.7 | 15.8 | 58.6 | 21.9 |
U87 (Control) | 54.3 | 26.4 | 13.2 | 1.1 |
U87 (40 nM) | 24.6 | 18.7 | 49.5 | 29.2 |
CAS No.:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.:
CAS No.: 63745-66-4